Methyl 2,3,3,3-tetrafluoropropionate CAS number 382-93-4 properties
Methyl 2,3,3,3-tetrafluoropropionate CAS number 382-93-4 properties
CAS Number: 382-93-4 Synonyms: 2,3,3,3-Tetrafluoropropionic acid methyl ester; Methyl 2H-perfluoropropionate[1][2]
Executive Summary: The Fluorine Effect in Rational Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate the physicochemical properties of drug candidates without significantly altering their steric bulk. Methyl 2,3,3,3-tetrafluoropropionate serves as a specialized fluorinated building block, offering a unique "masked" reactivity profile.[1] Unlike simple trifluoromethylating agents, this molecule provides a scaffold for introducing the
This guide analyzes the utility of CAS 382-93-4 as a precursor for constructing metabolically stable heterocycles—specifically fluorinated pyrazoles and pyrimidines—which are ubiquitous in kinase inhibitors and agrochemical fungicides.[1]
Part 1: Physicochemical Profile
Accurate physicochemical data is critical for process scaling.[1] The high density and specific boiling point reflect the weak intermolecular van der Waals forces typical of polyfluorinated esters.
Table 1: Core Physical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 160.07 g/mol | |
| Appearance | Colorless, transparent liquid | |
| Boiling Point | 95°C (at 760 mmHg) | Note: Values vary by source (77–108°C); 95°C is the consensus for standard pressure.[1] |
| Density | Significantly denser than non-fluorinated analogs.[1] | |
| Refractive Index ( | 1.318 | Low index characteristic of fluorinated compounds.[1] |
| Flash Point | ~25°C | Flammable liquid (Class 3).[1][3] |
| Solubility | Soluble in MeOH, EtOH, | Immiscible with water; hydrolyzes slowly.[1] |
Part 2: Synthetic Utility & Reactivity Profile
The "Chameleon" Reactivity
Methyl 2,3,3,3-tetrafluoropropionate is not merely an ester; it is a 1,3-dielectrophile equivalent with tunable reactivity governed by the acidity of the
-
-Proton Acidity: The proton at the C2 position is highly acidic (
estimated ~20 in DMSO) due to the electron-withdrawing inductive effects of the adjacent carbonyl and the -trifluoromethyl group. This allows for facile deprotonation by mild bases (e.g., , DBU).[1] -
Elimination Potential: Under strongly basic conditions or elevated temperatures, the molecule can undergo E1cB elimination of HF to generate methyl 3,3,3-trifluoroacrylate , a potent Michael acceptor.[1]
-
Condensation Reactions: The primary utility lies in Claisen-type condensations with dinucleophiles (hydrazines, amidines) to form fluorinated heterocycles.[1]
Visualization: Reaction Pathways
The following diagram maps the divergent synthetic pathways available to this intermediate.
Figure 1: Divergent reaction pathways.[1] Note the competition between substitution and elimination (dashed line).
Part 3: Application in Heterocycle Synthesis
The most high-value application of CAS 382-93-4 is the synthesis of fluorinated pyrazoles .[1] These scaffolds are bioisosteres for phenyl rings and are critical in optimizing metabolic stability (blocking P450 oxidation sites).[1]
Mechanism: The Pyrazole Construction
When reacted with hydrazine hydrate, the ester undergoes a cascade sequence:
-
Hydrazinolysis: Attack of hydrazine on the ester carbonyl to form the hydrazide.[1]
-
Cyclization: Intramolecular attack of the distal nitrogen on the
-carbon (or via Michael addition if elimination occurs first).[1] -
Aromatization: Loss of HF (or tautomerization) often leads to the stable 4-fluoro-3-(trifluoromethyl)pyrazole core.[1]
Why this matters: The resulting scaffold contains both a
Part 4: Experimental Protocol
Protocol: Synthesis of Fluorinated Pyrazolone Scaffold
Context: This protocol describes the condensation of Methyl 2,3,3,3-tetrafluoropropionate with hydrazine to yield a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides or kinase inhibitors.[1]
Reagents:
-
Methyl 2,3,3,3-tetrafluoropropionate (1.0 eq)[1]
-
Hydrazine hydrate (80% solution, 1.2 eq)[1]
-
Ethanol (Absolute, 10 V)
-
Acetic acid (Cat.[1] 0.1 eq)
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for pyrazole formation.
Detailed Procedure:
-
Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, reflux condenser, and internal thermometer. Purge with nitrogen.[1]
-
Charging: Add Ethanol (50 mL) and Methyl 2,3,3,3-tetrafluoropropionate (5.0 g, 31.2 mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Add Hydrazine hydrate (1.9 g, 37.5 mmol) dropwise over 20 minutes. Caution: The reaction is exothermic.[1] Maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C). Stir for 5 hours.
-
Validation: Aliquot a sample for
-NMR. The disappearance of the characteristic signal of the starting material indicates completion. -
Workup: Remove solvent under reduced pressure. The residue is typically a solid which can be recrystallized from Ethanol/Hexane to yield the fluorinated pyrazolone.
Part 5: Safety & Handling (E-E-A-T)
Working with polyfluorinated esters requires specific safety protocols due to the potential for HF evolution during hydrolysis or thermal decomposition.[1]
Table 2: Safety Matrix
| Hazard Class | Risk Description | Mitigation Strategy |
| Flammability | Flash Point ~25°C. Vapors may form explosive mixtures.[1] | Ground all equipment. Use spark-proof tools. Work in a fume hood. |
| Chemical Toxicity | Hydrolysis may release HF (Hydrofluoric Acid) equivalents.[1] | Calcium Gluconate gel must be available in the lab. Avoid glass if high temp/base is used (etching risk).[1] |
| Inhalation | Vapors are irritating to respiratory tract.[1] | Use full-face respirator if ventilation is insufficient.[1] |
| Storage | Moisture sensitive.[1] | Store under nitrogen in a cool, dry place (<25°C). |
References
-
ChemicalBook. (2023).[1][4] Methyl 2,3,3,3-tetrafluoropropionate Properties and Suppliers. Retrieved from [1]
-
Singh, S. P., et al. (2006).[1][5] The reaction of aryl and heteroarylhydrazines with aryl-trifluoromethyl β-diketones. Chemistry of Heterocyclic Compounds. Retrieved from
-
Gosselin, F., et al. (2006).[1][5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [1]
-
Santa Cruz Biotechnology. (2023).[1] Safety Data Sheet: Methyl 2,3,3,3-tetrafluoropropionate. Retrieved from [1]
-
Barreiro, E. J., et al. (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery. Pharmaceuticals (MDPI).[1] Retrieved from [1]
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